2-Amino-4-methyl-5-hydroxyethylthiazole

Vue d'ensemble

Description

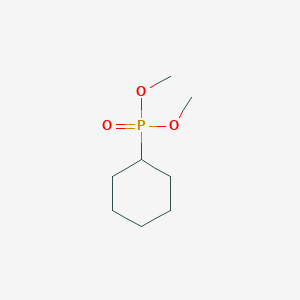

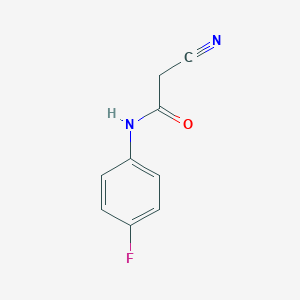

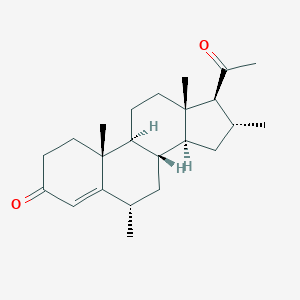

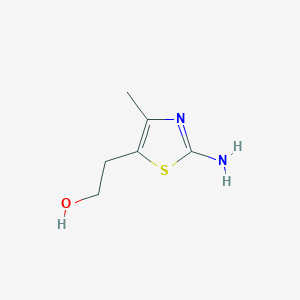

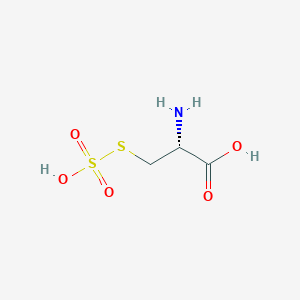

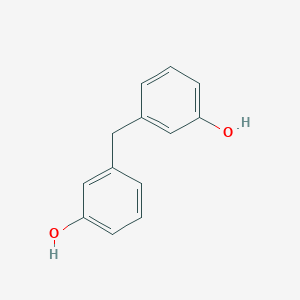

2-Amino-4-methyl-5-hydroxyethylthiazole belongs to the class of organic compounds known as 4,5-disubstituted thiazoles . These are compounds containing a thiazole ring substituted at positions 4 and 5 only . It is a significant class of organic medicinal compounds utilized as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The most stable tautomer of 2-Amino-4-methyl-5-hydroxyethylthiazole has a five-membered ring stabilized by two double C=C and C=N bonds . The compounds were characterized by FTIR and NMR (1H and 13C) .Chemical Reactions Analysis

2-Aminothiazole derivatives represent a class of heterocyclic ring system that possess antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .Applications De Recherche Scientifique

Yeast Resistance and Thiamin Synthesis

A study by Iwashima et al. (1986) explored the properties of a Saccharomyces cerevisiae mutant resistant to 2-amino-4-methyl-5-hydroxyethylthiazole, an antimetabolite of hydroxyethylthiazole. The research found that the mutant yeast strain had a significantly lower capacity to synthesize thiamin compared to the sensitive parent strain, due to a deficiency in hydroxyethylthiazole kinase. This study contributes to the understanding of yeast resistance mechanisms and thiamin biosynthesis (Iwashima et al., 1986).

Antiprion Activity

Gallardo-Godoy et al. (2011) reported on the therapeutic potential of 2-aminothiazoles, including 2-amino-4-methyl-5-hydroxyethylthiazole, in treating prion diseases. They developed structure-activity relationships and identified compounds that were effectively absorbed orally and reached high brain concentrations in mice. This research indicates the potential of 2-aminothiazoles in developing treatments for prion diseases (Gallardo-Godoy et al., 2011).

Inhibition of Leukotriene and 5-Lipoxygenase

Musser et al. (1987) synthesized novel compounds, including benzoheterocyclic [(methoxyphenyl)amino]oxoalkanoic acid esters, which showed inhibitory activity against rat polymorphonuclear leukocyte 5-lipoxygenase. These findings suggest potential applications in medical treatments targeting leukotriene and 5-lipoxygenase pathways (Musser et al., 1987).

Hydroxyethylthiazole Kinase and Thiamine Biosynthesis

A 1993 study by Kawasaki highlighted the importance of hydroxyethylthiazole kinase in thiamine biosynthesis. The research on Saccharomyces cerevisiae mutants deficient in this enzyme activity provided insights into the pathway of de novo synthesis of thiamine in yeast (Kawasaki, 1993).

Corrosion Inhibition in Copper

Sudheer and Quraishi (2013) investigated the use of triazole derivatives, including analogs of 2-amino-4-methyl-5-hydroxyethylthiazole, as inhibitors against copper corrosion in hydrochloric acid. Their research indicates these compounds' potential as effective corrosion inhibitors (Sudheer & Quraishi, 2013).

Orientations Futures

The synthesized compounds showed moderate to significant antibacterial and antifungal potential . It is clear from the binding affinities that compounds having a hydroxyl group substituted on the benzene ring possess strong binding affinity as compared to other analogues . These designed compounds could be considered to act as antagonists against target UDP-N-acetylmuramate/l-alanine ligase .

Propriétés

IUPAC Name |

2-(2-amino-4-methyl-1,3-thiazol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-4-5(2-3-9)10-6(7)8-4/h9H,2-3H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHVUVFECVBQLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171230 | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methyl-5-hydroxyethylthiazole | |

CAS RN |

1820-94-6 | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001820946 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-methyl-5-hydroxyethylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)